N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide
Description
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and a 2-fluorobenzamide moiety at the 3-position. The thienopyrazole scaffold is notable for its conjugated π-system, which may facilitate charge transport in semiconductor applications or serve as a pharmacophore in medicinal chemistry . The electron-withdrawing fluorine atom on the benzamide group could modulate electronic properties, influencing reactivity or binding interactions.
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-16(2,3)20-14(11-8-23(22)9-13(11)19-20)18-15(21)10-6-4-5-7-12(10)17/h4-7H,8-9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLSYSGHLSKHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Target Compound and 3-Chloro Analog
| Property | Target Compound (tert-butyl) | 3-Chloro Analog (3-chlorophenyl) |
|---|---|---|
| Substituent | 2-(tert-butyl) | 2-(3-chlorophenyl) |
| Molecular Weight | ~378.45 g/mol* | ~403.85 g/mol* |
| Electronic Effects | tert-butyl: Strong electron-donating (inductive) | 3-Cl: Electron-withdrawing (inductive/resonance) |
| Solubility | Higher lipophilicity; improved organic solvent solubility | Moderate lipophilicity; potential crystallinity issues |
| Steric Effects | High steric bulk | Moderate steric hindrance |
| Potential Applications | Organic semiconductors, drug candidates (inferred) | Similar applications with altered electronic profiles |
*Calculated based on molecular formulae (C₁₉H₂₁FN₂O₂S vs. C₁₉H₁₄ClFN₂O₂S).
Substituent-Driven Functional Differences
- Electronic Modulation: The tert-butyl group’s electron-donating nature may raise the highest occupied molecular orbital (HOMO) energy of the thienopyrazole core, enhancing hole transport in semiconductors. In contrast, the electron-withdrawing 3-chlorophenyl group could lower HOMO levels, favoring electron transport .
- Solubility and Processing: The tert-butyl group’s bulkiness likely improves solubility in nonpolar solvents (e.g., chloroform or toluene), critical for solution-processed organic electronics. The 3-chloro analog’s planar phenyl ring may reduce solubility, necessitating harsher processing conditions .
- Biological Interactions : In drug design, the tert-butyl group could shield the core from metabolic degradation, while the 3-chlorophenyl group might engage in halogen bonding with biological targets.
Hypothetical Comparison with Other Analogs
- 2-Methylphenyl substituent : Reduced steric hindrance compared to tert-butyl, balancing solubility and electronic effects.
- 4-Nitrophenyl substituent : Strong electron-withdrawing nitro group, drastically altering redox properties.
Research Findings and Limitations
- Gaps in Direct Data: No experimental data (e.g., photovoltaic efficiency or binding affinity) for the target compound or its analogs are provided in the evidence. Inferences rely on substituent chemistry and prior studies on related systems .
- Synthetic Challenges : Introducing tert-butyl groups may require specialized reagents or protection strategies, whereas chlorophenyl derivatives are synthetically accessible via cross-coupling reactions.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide, and how do they influence its chemical reactivity?
- Answer : The compound’s core is a thieno[3,4-c]pyrazole ring fused with a thiophene moiety, which confers planarity and π-conjugation for potential biological interactions. The tert-butyl group introduces steric bulk, enhancing metabolic stability by shielding reactive sites . The 2-fluorobenzamide moiety contributes electron-withdrawing effects, influencing electronic properties and reactivity in nucleophilic substitution or cross-coupling reactions . Structural analogs (e.g., ) highlight the importance of substituent positioning for modulating solubility and binding affinity.
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Answer : Use a combination of 1H/13C NMR to verify proton environments and carbon frameworks, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve bond lengths/angles (e.g., as in ). Purity should be assessed via HPLC (>95% purity threshold) with UV detection, particularly after column chromatography (). For functional group analysis, FT-IR can validate carbonyl (C=O) and sulfoxide (S=O) groups .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency ( ).
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) may reduce side reactions in benzamide coupling steps .
- Temperature control : Gradual heating (60–80°C) minimizes decomposition of the sulfoxide group ().
- Workflow : Implement inline monitoring (e.g., TLC or reaction calorimetry) to track intermediate formation and adjust stoichiometry dynamically .
Q. How does the tert-butyl group influence the compound’s stability and interaction with biological targets?
- Answer : The tert-butyl group:
- Enhances metabolic stability by blocking cytochrome P450-mediated oxidation (steric hindrance) .
- Modulates lipophilicity , affecting membrane permeability (logP optimization) and target binding (e.g., hydrophobic pocket interactions in enzymes) .
- Reduces crystallinity , improving solubility in formulation studies (). Comparative studies with non-tert-butyl analogs (e.g., ) reveal trade-offs between bioavailability and target affinity.
Q. What strategies can resolve contradictions in reported biological activities across studies?
- Answer :
- Assay standardization : Control variables like buffer pH, temperature, and cell line selection (e.g., discrepancies in IC50 values may arise from differing assay conditions) .
- Target validation : Use CRISPR knockdown or competitive binding assays to confirm specificity for purported targets (e.g., kinase or protease inhibition) .
- Pharmacokinetic profiling : Compare plasma stability, protein binding, and tissue distribution to contextualize in vitro vs. in vivo efficacy .
Q. How can derivatives of this compound be rationally designed to enhance selectivity for a specific biological pathway?
- Answer :
- Bioisosteric replacement : Substitute the fluorobenzamide with trifluoromethyl or chlorophenyl groups to tune electronic effects ().
- Scaffold hopping : Integrate pyrimidine or triazole rings (e.g., ) to diversify hydrogen-bonding interactions.
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to induce targeted protein degradation .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., opposing results in enzyme inhibition assays), perform dose-response curves across multiple replicates and validate with orthogonal techniques (e.g., SPR for binding kinetics) .
- Synthetic Troubleshooting : If cyclization fails, screen Brønsted/Lewis acids (e.g., ZnCl2) to stabilize transition states ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
